2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid is a synthetic organic molecule that belongs to the family of pyridine carboxylic acids. This compound was first synthesized by researchers at the Pfizer Global Research and Development unit in the early 2000s as a potential drug candidate for the treatment of various diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid typically involves the following steps:
Nitration: The starting material, 3-bromo-4-chloroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Coupling Reaction: The amino group is coupled with pyridine-3-carboxylic acid under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by coupling reactions in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted pyridine carboxylic acids with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromopyridine-3-carboxylic acid
- 3-Bromo-4-chloroaniline
- Pyridine-3-carboxylic acid
Uniqueness
2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid is unique due to its specific combination of bromine, chlorine, and pyridine carboxylic acid moieties. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and potential therapeutic applications.
Biologische Aktivität
2-(3-Bromo-4-chloroanilino)pyridine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against various biological targets.
Chemical Structure and Synthesis
The compound can be represented by the following structure:
This structure includes a pyridine ring substituted with a carboxylic acid group and an aniline moiety that is further substituted with bromine and chlorine atoms. The synthesis typically involves the coupling of 4-chloroaniline with a brominated pyridine derivative, followed by carboxylation to introduce the carboxylic acid functional group.
Antimicrobial Properties
Recent studies have shown that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various strains of bacteria and fungi, demonstrating inhibition of growth at micromolar concentrations. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Candida albicans | 32 |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, although detailed mechanisms are still under investigation.
Antitubercular Activity
In a study focused on antitubercular agents, derivatives of pyridine-3-carboxylic acids were evaluated for their activity against Mycobacterium tuberculosis. The compound demonstrated promising results with a percentage inhibition of 72% at optimal concentrations, indicating its potential as a lead compound for further development in tuberculosis treatment .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the aniline and pyridine portions of the molecule can significantly affect its potency and selectivity. For example, substituents on the aniline ring influence lipophilicity and thus bioavailability. A study highlighted that compounds with increased lipophilicity showed improved antimycobacterial activity due to better membrane penetration .
Case Study 1: Antimycobacterial Screening
A series of derivatives based on this compound were synthesized and screened for their antimycobacterial properties. The study reported that certain modifications led to enhanced activity against drug-resistant strains of M. tuberculosis, suggesting that this compound could be part of a new therapeutic strategy against resistant infections .
Case Study 2: In Vitro Efficacy Against Cancer Cell Lines
Another area of research involved testing the compound against various cancer cell lines, including breast and lung cancer models. The results indicated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM. This suggests potential applications in oncology, warranting further investigation into its mechanism of action and efficacy in vivo .
Eigenschaften
IUPAC Name |
2-(3-bromo-4-chloroanilino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O2/c13-9-6-7(3-4-10(9)14)16-11-8(12(17)18)2-1-5-15-11/h1-6H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVLNBVGIFIILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)NC2=CC(=C(C=C2)Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.